molecular formula C19H21N5O3S B3005827 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide CAS No. 1207001-44-2

3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide

Cat. No. B3005827
CAS RN: 1207001-44-2
M. Wt: 399.47
InChI Key: RVQNNEBZPQOHCQ-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, including antimicrobial and anticancer properties. The papers provided do not directly discuss this specific compound, but they do provide insights into the synthesis and biological evaluation of structurally related sulfonamides.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of heterocyclic synthesis, the paper titled "1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis" discusses the synthesis of novel sulfonamides incorporating various heterocyclic moieties starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the specific compound is not mentioned, the general approach to synthesizing sulfonamide derivatives is relevant and could potentially be applied to the synthesis of 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and functional groups present in the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, the paper on "Synthesis and Antimicrobial Activity of some New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole" describes the reaction of a sulfonamide with aromatic aldehydes, semicarbazide, and thiosemicarbazide to yield different heterocyclic compounds . These reactions demonstrate the versatility of sulfonamides in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the heterocyclic framework. The antimicrobial and antiproliferative activities of these compounds are also significant properties that are often evaluated. For example, the paper "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES" reports on the antibacterial and antiproliferative activities of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives . These properties are crucial for the potential application of sulfonamides in medicinal chemistry.

Mechanism of Action

properties

IUPAC Name

3,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-19(14(2)27-22-13)28(25,26)23-16-7-5-6-15(12-16)17-8-9-18(21-20-17)24-10-3-4-11-24/h5-9,12,23H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQNNEBZPQOHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide

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